Forrestiacids K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

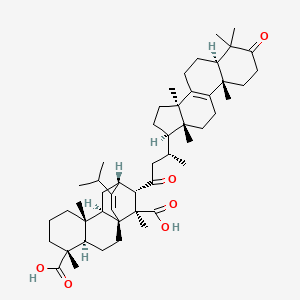

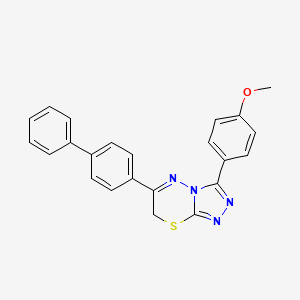

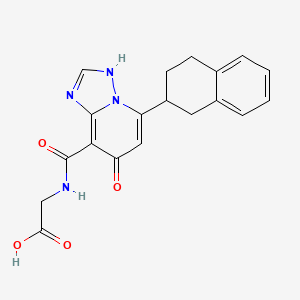

Forrestiacids K is a terpenoid compound derived from the vulnerable conifer Pseudotsuga forrestii. This compound functions as an inhibitor of ATP-citrate lyase, an enzyme involved in lipid metabolism . This compound is part of a unique class of [4 + 2]-type triterpene-diterpene hybrids .

Preparation Methods

Forrestiacids K is isolated from Pseudotsuga forrestii using a combination of conventional phytochemical procedures and an LC-MS/MS-based molecular ion networking strategy . The synthetic routes and reaction conditions for this compound involve the chemical transformation from forrestiacid A to forrestiacid K . The preparation method includes dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL .

Chemical Reactions Analysis

Forrestiacids K undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its unique [4 + 2]-type hybrid structure, which arises from a normal lanostane-type dienophile and an abietane moiety (diene) . Common reagents and conditions used in these reactions include spectroscopic data, chemical transformation, electronic circular dichroism calculations, and single-crystal X-ray diffraction analysis . The major products formed from these reactions are other triterpene-diterpene hybrids, such as forrestiacids E to J .

Scientific Research Applications

Forrestiacids K has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of ATP-citrate lyase, with IC50 values ranging from 1.8 to 11 μM . This inhibition makes it a potential therapeutic agent for hyperlipidemia, hypercholesterolemia, and other metabolic disorders . Additionally, this compound has been studied for its potential use in drug discovery and development, particularly in the search for new natural products-derived drugs .

Mechanism of Action

The mechanism of action of forrestiacids K involves the inhibition of ATP-citrate lyase, an enzyme that plays a crucial role in lipid metabolism . By inhibiting this enzyme, this compound disrupts the conversion of citrate to acetyl-CoA, a key step in the synthesis of fatty acids and cholesterol . Molecular docking studies have shown that this compound interacts with the ACL enzyme, with binding affinities ranging from -9.9 to -10.7 kcal/mol .

Comparison with Similar Compounds

Forrestiacids K is part of a unique class of [4 + 2]-type triterpene-diterpene hybrids, which also includes forrestiacids E to J . These compounds share a similar structure and mechanism of action, but this compound stands out due to its potent inhibition of ATP-citrate lyase . Other similar compounds include bempedoic acid, a dicarboxylic acid derivative that also inhibits ATP-citrate lyase and is used in the treatment of hypercholesterolemia .

Properties

Molecular Formula |

C50H74O6 |

|---|---|

Molecular Weight |

771.1 g/mol |

IUPAC Name |

(1S,4R,5R,9R,10R,12R,13S,14R)-5,9,14-trimethyl-13-[(3R)-3-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butanoyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |

InChI |

InChI=1S/C50H74O6/c1-28(2)31-27-50-24-17-37-45(7,19-12-20-46(37,8)41(53)54)38(50)26-30(31)40(49(50,11)42(55)56)35(51)25-29(3)32-15-22-48(10)34-13-14-36-43(4,5)39(52)18-21-44(36,6)33(34)16-23-47(32,48)9/h27-30,32,36-38,40H,12-26H2,1-11H3,(H,53,54)(H,55,56)/t29-,30+,32-,36+,37-,38-,40-,44-,45+,46-,47-,48+,49+,50+/m1/s1 |

InChI Key |

OZFLOLIMHNNNBU-RVQSGOMJSA-N |

Isomeric SMILES |

C[C@H](CC(=O)[C@H]1[C@H]2C[C@@H]3[C@]4(CCC[C@@]([C@@H]4CC[C@]3([C@]1(C)C(=O)O)C=C2C(C)C)(C)C(=O)O)C)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C(C3(C)C(=O)O)C(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)(CCCC4(C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)

![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)